molecular formula C5H12N2O2 B1264377 N-(3-aminopropyl)-N-hydroxyacetamide

N-(3-aminopropyl)-N-hydroxyacetamide

Cat. No.: B1264377
M. Wt: 132.16 g/mol
InChI Key: GESGFMPICZBILN-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-hydroxyacetamide is a bifunctional organic compound characterized by a hydroxyacetamide backbone substituted with a 3-aminopropyl group. The presence of both amine and hydroxyl groups enhances its capacity for hydrogen bonding and coordination chemistry, making it relevant in materials science and catalysis .

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

N-(3-aminopropyl)-N-hydroxyacetamide

InChI

InChI=1S/C5H12N2O2/c1-5(8)7(9)4-2-3-6/h9H,2-4,6H2,1H3

InChI Key

GESGFMPICZBILN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of N-(3-aminopropyl)-N-hydroxyacetamide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Reference
This compound* C₅H₁₂N₂O₂ 132.16 Amine, Hydroxyl, Acetamide Hypothesized: Metal sorption, polymer resins Inferred
N-(3-Aminopropyl)acetamide C₅H₁₂N₂O 116.16 Amine, Acetamide Biochemical marker synthesis
N-(3-Hydroxypropyl)acetamide C₅H₁₁NO₂ 117.15 Hydroxyl, Acetamide Solubility studies, intermediates
N-[3-(Aminooxy)propyl]acetamide C₅H₁₃ClN₂O₂ 168.62 Aminooxy, Acetamide Biochemical reagent
N-(3-chloropropyl)acetamide C₅H₁₀ClNO 135.59 Chloro, Acetamide Organic synthesis intermediate
Metal Ion Sorption
  • N-(3-aminopropyl)-2-pipecoline resin: Achieves Ag(I) sorption capacity of 105.4 mg/g, attributed to amine coordination .
  • trans-1,4-Diaminocyclohexane resin: Superior Ag(I) sorption (130.7 mg/g) due to cyclohexane rigidity enhancing binding selectivity .
Biochemical Relevance
  • N-(3-Aminopropyl)acetamide: Used as a urinary biomarker for cancer research due to its role in polyamine metabolism .
  • N-[3-(Aminooxy)propyl]acetamide: Applied in protein modification studies, leveraging the aminooxy group for selective conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-aminopropyl)-N-hydroxyacetamide
Reactant of Route 2
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